molecular formula C10H19NO3S B12984953 Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate

Cat. No.: B12984953
M. Wt: 233.33 g/mol
InChI Key: FVQKGVZTHXDOKZ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is an organic compound that features a unique combination of functional groups, including an ester, a hydroxyl group, and an amino group attached to a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-bromo-3-hydroxypropanoate with tetrahydro-2H-thiopyran-4-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromine atom, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Ethyl 2-oxo-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate.

    Reduction: Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-3-aminopropanoate: Lacks the tetrahydrothiopyran ring, making it less sterically hindered.

    Ethyl 2-hydroxy-3-((tetrahydro-2H-pyran-4-yl)amino)propanoate: Similar structure but with an oxygen atom instead of sulfur in the ring, affecting its reactivity and biological activity.

Uniqueness

Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in unique interactions and reactions not possible with oxygen-containing analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl 2-hydroxy-3-(thian-4-ylamino)propanoate

InChI

InChI=1S/C10H19NO3S/c1-2-14-10(13)9(12)7-11-8-3-5-15-6-4-8/h8-9,11-12H,2-7H2,1H3

InChI Key

FVQKGVZTHXDOKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1CCSCC1)O

Origin of Product

United States

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